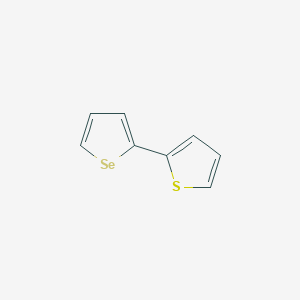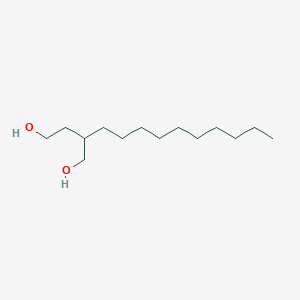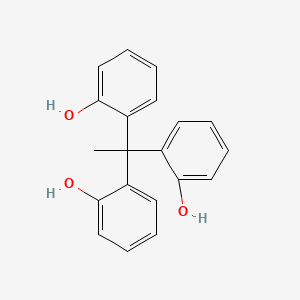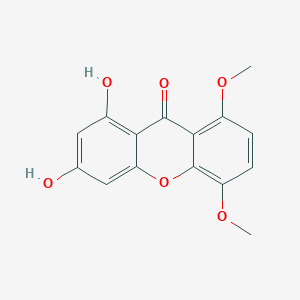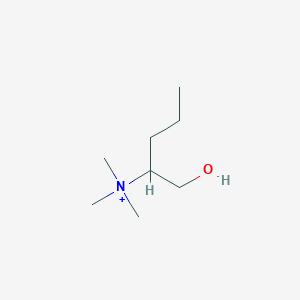diphenylsilane CAS No. 112313-26-5](/img/structure/B14296348.png)
[(2-Chloroethoxy)methyl](methyl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethoxy)methyldiphenylsilane is an organosilicon compound that features a silicon atom bonded to two phenyl groups, a methyl group, and a (2-chloroethoxy)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy)methyldiphenylsilane typically involves the reaction of diphenylmethylsilane with 2-chloroethanol in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with the silicon center to form the desired product.
Industrial Production Methods
Industrial production of (2-Chloroethoxy)methyldiphenylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethoxy)methyldiphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the (2-chloroethoxy)methyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted silanes with various functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
Scientific Research Applications
(2-Chloroethoxy)methyldiphenylsilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in chemical biology.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Chloroethoxy)methyldiphenylsilane involves the interaction of the silicon center with various molecular targets. The (2-chloroethoxy)methyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The phenyl groups provide stability and influence the reactivity of the compound. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylsilane: Lacks the (2-chloroethoxy)methyl group and has different reactivity.
(2-Chloroethoxy)methylsilane: Lacks the phenyl groups and has different stability and reactivity.
Methylphenylsilane: Lacks one phenyl group and has different chemical properties.
Uniqueness
(2-Chloroethoxy)methyldiphenylsilane is unique due to the presence of both phenyl groups and the (2-chloroethoxy)methyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
112313-26-5 |
|---|---|
Molecular Formula |
C16H19ClOSi |
Molecular Weight |
290.86 g/mol |
IUPAC Name |
2-chloroethoxymethyl-methyl-diphenylsilane |
InChI |
InChI=1S/C16H19ClOSi/c1-19(14-18-13-12-17,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
InChI Key |
CGTPLOGWFDUQOU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](COCCCl)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


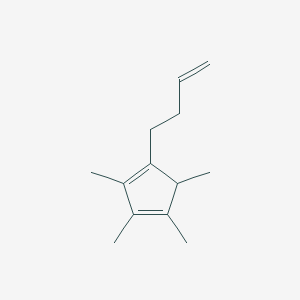

![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)

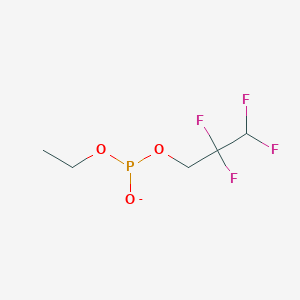
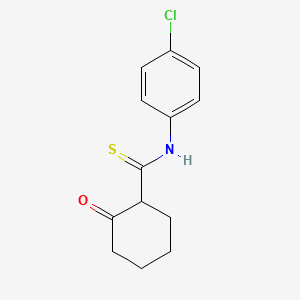
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
